molecular formula C14H17N3O B4025205 3-Amino-2-cyclohex-3-en-1-yl-1,2-dihydroquinazolin-4-one

3-Amino-2-cyclohex-3-en-1-yl-1,2-dihydroquinazolin-4-one

Cat. No.: B4025205
M. Wt: 243.30 g/mol
InChI Key: SYVYDPXKOTYUHC-UHFFFAOYSA-N
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Description

3-Amino-2-cyclohex-3-en-1-yl-1,2-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-amino-2-(3-cyclohexen-1-yl)-2,3-dihydro-4(1H)-quinazolinone is 243.137162174 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The biological activity of quinazolinones depends on their structure and the substituents present. They can act as enzyme inhibitors, receptor agonists or antagonists, and more .

Safety and Hazards

The safety and hazards associated with quinazolinones depend on their specific structure and properties. Some may be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

Quinazolinones are a focus of ongoing research due to their wide range of biological activities. Future work may involve the synthesis of new quinazolinone derivatives and the exploration of their potential as therapeutic agents .

Properties

IUPAC Name

3-amino-2-cyclohex-3-en-1-yl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h1-2,4-5,8-10,13,16H,3,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVYDPXKOTYUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-cyclohex-3-en-1-yl-1,2-dihydroquinazolin-4-one
Reactant of Route 2
3-Amino-2-cyclohex-3-en-1-yl-1,2-dihydroquinazolin-4-one
Reactant of Route 3
3-Amino-2-cyclohex-3-en-1-yl-1,2-dihydroquinazolin-4-one
Reactant of Route 4
3-Amino-2-cyclohex-3-en-1-yl-1,2-dihydroquinazolin-4-one
Reactant of Route 5
3-Amino-2-cyclohex-3-en-1-yl-1,2-dihydroquinazolin-4-one
Reactant of Route 6
3-Amino-2-cyclohex-3-en-1-yl-1,2-dihydroquinazolin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.